molecular formula C17H18N4O3S2 B11102579 1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-phenylurea

1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-phenylurea

Cat. No.: B11102579
M. Wt: 390.5 g/mol
InChI Key: UVAHYLAZCRESMS-WOJGMQOQSA-N
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Description

N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXY-N’-PHENYLUREA is a complex organic compound with a unique structure that includes a furan ring, a thiazole ring, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXY-N’-PHENYLUREA typically involves multiple steps. One common method includes the condensation of 2-furylmethylideneamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored to maintain consistency and high purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXY-N’-PHENYLUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXY-N’-PHENYLUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-N-HYDROXY-N’-PHENYLUREA involves its interaction with specific

Properties

Molecular Formula

C17H18N4O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

1-[3-[(E)-furan-2-ylmethylideneamino]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxy-3-phenylurea

InChI

InChI=1S/C17H18N4O3S2/c1-17(2)14(21(23)15(22)19-12-7-4-3-5-8-12)20(16(25)26-17)18-11-13-9-6-10-24-13/h3-11,14,23H,1-2H3,(H,19,22)/b18-11+

InChI Key

UVAHYLAZCRESMS-WOJGMQOQSA-N

Isomeric SMILES

CC1(C(N(C(=S)S1)/N=C/C2=CC=CO2)N(C(=O)NC3=CC=CC=C3)O)C

Canonical SMILES

CC1(C(N(C(=S)S1)N=CC2=CC=CO2)N(C(=O)NC3=CC=CC=C3)O)C

Origin of Product

United States

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